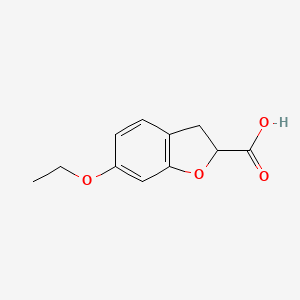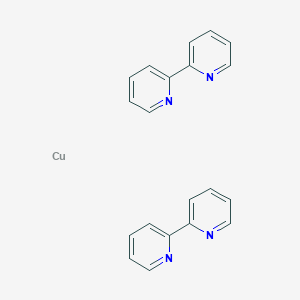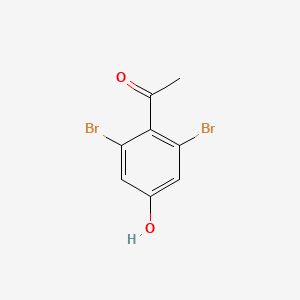
1-(2,6-Dibromo-4-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dibromo-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 g/mol . This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and an ethanone group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,6-Dibromo-4-hydroxyphenyl)ethanone can be synthesized through the bromination of 2-hydroxyacetophenone. The reaction typically involves the use of bromine in an organic solvent such as chloroform or acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination . The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dibromo-4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols.
Aplicaciones Científicas De Investigación
1-(2,6-Dibromo-4-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-dibromo-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.
2,6-Dibromo-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group.
2,6-Dibromo-4-hydroxyacetophenone: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(2,6-Dibromo-4-hydroxyphenyl)ethanone is unique due to its specific substitution pattern and the presence of both bromine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H6Br2O2 |
|---|---|
Peso molecular |
293.94 g/mol |
Nombre IUPAC |
1-(2,6-dibromo-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Br2O2/c1-4(11)8-6(9)2-5(12)3-7(8)10/h2-3,12H,1H3 |
Clave InChI |
HXTFANGSRJNTKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)

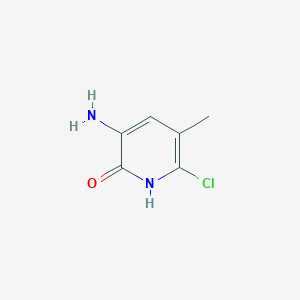
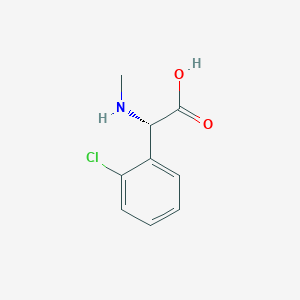


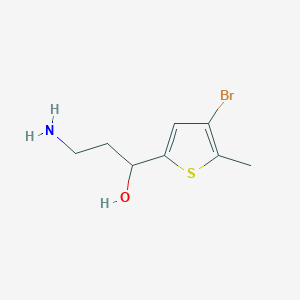
![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)


